An In-depth Technical Guide to Iron(III) p-Toluenesulfonate Hexahydrate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Iron(III) p-Toluenesulfonate Hexahydrate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron(III) p-toluenesulfonate hexahydrate [Fe(OTs)₃·6H₂O] is a versatile and efficient coordination compound that has garnered significant attention in both academic research and industrial applications. Characterized by a central iron atom in the +3 oxidation state coordinated to three p-toluenesulfonate ligands and six water molecules, this compound serves as a powerful Lewis acid catalyst and a potent oxidizing agent.[1] Its utility spans a wide range of chemical transformations, from facilitating the synthesis of complex organic molecules to enabling the production of advanced conductive polymers. This technical guide provides a comprehensive overview of the fundamental properties, synthesis methodologies, and diverse applications of Iron(III) p-toluenesulfonate hexahydrate, with a particular focus on its mechanistic role in organic synthesis and materials science. Detailed experimental protocols and safety considerations are also presented to equip researchers and professionals with the practical knowledge required for its effective and safe utilization.
Introduction: The Emergence of a Versatile Reagent
Iron(III) p-toluenesulfonate hexahydrate, a coordination compound with the iron atom in a +3 oxidation state, is emerging as a catalyst and reagent of significant interest.[1] Its appeal lies in a combination of factors including its low cost, relatively low toxicity, and ease of handling compared to other Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂).[2] The presence of the p-toluenesulfonate (tosylate) ligands contributes to the compound's stability and solubility in various organic solvents, while the hexahydrate form influences its reactivity and thermal properties.[1] This guide will delve into the core characteristics of this compound, providing a foundational understanding for its application in both research and development settings.
Core Properties and Characteristics
A thorough understanding of the physicochemical properties of Iron(III) p-toluenesulfonate hexahydrate is paramount for its effective application. This section outlines its key characteristics, summarized in the table below for clarity.
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₃₃FeO₁₅S₃ | |
| Molecular Weight | 677.52 g/mol | |
| CAS Number | 312619-41-3 | |
| Appearance | Orange to brown powder/solid | [3] |
| Melting Point | >300 °C | [4] |
| Solubility | Soluble in water (559 g/L at 20°C), ethanol, and methanol. | [3][4] |
| Synonyms | Ferric p-toluenesulfonate, Iron(III) 4-methylbenzenesulfonate, Iron tosylate | [3] |
The reddish-brown color of the solid is characteristic of the presence of the iron(III) ion.[1] Its high solubility in polar solvents is attributed to the hydrophilic nature of the hexahydrate form.[1] It is important to note that the water molecules can be released under certain conditions, which may influence the compound's reactivity.[1]
Synthesis of Iron(III) p-Toluenesulfonate Hexahydrate: Methodologies and Protocols
The synthesis of Iron(III) p-toluenesulfonate hexahydrate can be achieved through several routes, primarily involving the reaction of an iron(III) salt with p-toluenesulfonic acid. The choice of starting material and reaction conditions can influence the purity and yield of the final product. Below are two common methods for its preparation.
Method 1: From Ferric Hydroxide
This method involves the initial precipitation of ferric hydroxide followed by its reaction with p-toluenesulfonic acid. This approach is advantageous as it often results in a high-purity product with minimal environmental impact.[5]
Experimental Protocol:
-
Preparation of Ferric Hydroxide:
-
Prepare an aqueous solution of ammonium ferric sulfate.
-
Separately, prepare an aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the ammonium ferric sulfate solution with constant stirring until the pH of the reaction mixture reaches 7.0-9.0, resulting in the precipitation of iron(III) hydroxide.[5]
-
-
Washing and Drying:
-
Wash the iron(III) hydroxide precipitate thoroughly with deionized water to remove any soluble impurities.
-
Collect the precipitate by filtration and allow it to air dry until a colloidal paste containing a small amount of water is formed.[5]
-
-
Reaction with p-Toluenesulfonic Acid:
-
React the semi-dried iron(III) hydroxide with a stoichiometric amount of p-toluenesulfonic acid in an aqueous solution.
-
The reaction mixture is stirred until the iron(III) hydroxide is completely dissolved, forming an iron(III) p-toluenesulfonate solution.[5]
-
-
Isolation and Purification:
-
Filter the resulting solution to remove any unreacted starting materials.
-
Concentrate the filtrate under reduced pressure until it becomes viscous.
-
Cool the concentrated solution to induce crystallization.
-
Collect the crystals by filtration, crush them, and dry them under vacuum to obtain the final product.[5]
-
Causality of Experimental Choices: The use of freshly precipitated, hydrated ferric hydroxide ensures high reactivity towards the p-toluenesulfonic acid, leading to a more complete reaction and higher yield. The controlled pH during precipitation is crucial to avoid the formation of complex iron hydroxo species.
Method 2: From Ferric Nitrate (Clean Synthesis)
This method utilizes ferric nitrate as the iron source and involves the reduction of the nitrate ions to nitrogen gas, resulting in a cleaner synthesis with fewer ionic impurities.[2]
Experimental Protocol:
-
Reaction Mixture Preparation:
-
Prepare a mixed solution of ferric nitrate and an aqueous solution of p-toluenesulfonic acid.
-
-
Reduction of Nitrate:
-
Isolation and Dehydration:
-
After the evolution of nitrogen gas ceases, filter the resulting iron(III) p-toluenesulfonate solution.
-
Dehydrate the solution under reduced pressure, followed by deep dewatering under vacuum drying to obtain the solid product.[2]
-
-
Final Product Formulation:
-
The solid can be dissolved in absolute ethanol or butanol to obtain a high-purity solution for specific applications.[2]
-
Causality of Experimental Choices: The use of hydrazine hydrate as a reducing agent is advantageous as its oxidation product is nitrogen gas, which is non-polluting and easily removed from the reaction system.[2] This "clean" approach avoids the introduction of additional ions that would require subsequent removal.
Applications in Organic Synthesis: A Powerful Lewis Acid Catalyst
Iron(III) p-toluenesulfonate hexahydrate is a highly effective Lewis acid catalyst, promoting a variety of organic transformations.[6] Its catalytic activity stems from the ability of the Fe(III) center to accept electron pairs, thereby activating substrates for nucleophilic attack.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones, a class of compounds with significant pharmaceutical applications.[7] Iron(III) p-toluenesulfonate has proven to be an excellent catalyst for this reaction due to its low cost, low toxicity, and ease of handling.[2]
Proposed Catalytic Mechanism:
While the precise role of the iron catalyst is multifaceted, a plausible mechanism involves the following key steps:
-
Activation of the Aldehyde: The Lewis acidic Fe(III) center coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
Formation of an Acyliminium Ion Intermediate: Urea attacks the activated aldehyde, and subsequent dehydration, facilitated by the catalyst, leads to the formation of a crucial acyliminium ion intermediate.
-
Nucleophilic Attack: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic acyliminium ion.
-
Cyclization and Tautomerization: The final step involves an intramolecular cyclization through the attack of the remaining amino group of the urea onto the ketone carbonyl, followed by dehydration and tautomerization to yield the stable dihydropyrimidinone product.
Experimental Protocol for the Biginelli Reaction:
-
A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and Iron(III) p-toluenesulfonate hexahydrate (5 mol%) in a suitable solvent (e.g., acetonitrile or ethanol) is refluxed for the appropriate time.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The residue is then purified by recrystallization or column chromatography to afford the desired dihydropyrimidinone.
Acylation of Alcohols, Phenols, and Aldehydes
Iron(III) p-toluenesulfonate is an efficient catalyst for the acetylation of primary and secondary alcohols, phenols, and diols.[8] It can also be used for the synthesis of benzoate esters, albeit with a higher catalyst loading.[2] Furthermore, aldehydes can be converted to their corresponding 1,1-diesters (acylals) using this catalyst.[2]
Causality of Catalytic Activity: The Lewis acidic nature of the iron(III) center is again key. It coordinates to the carbonyl oxygen of the acylating agent (e.g., acetic anhydride), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, phenol, or aldehyde. This catalytic approach is often preferred over using p-toluenesulfonic acid (p-TsOH) directly, as the latter is highly toxic.[2]
Applications in Materials Science: An Oxidant for Conductive Polymers
Beyond its catalytic role in organic synthesis, Iron(III) p-toluenesulfonate hexahydrate is widely used as an oxidizing agent in the synthesis of conducting polymers, most notably poly(3,4-ethylenedioxythiophene) (PEDOT).[9]
Synthesis of PEDOT
PEDOT is a conductive polymer with numerous applications in electronics, including antistatic coatings, solid electrolytic capacitors, and organic light-emitting diodes (OLEDs).[3] The synthesis of PEDOT often involves the oxidative polymerization of the 3,4-ethylenedioxythiophene (EDOT) monomer, and Iron(III) p-toluenesulfonate is a commonly employed oxidant for this process.[3][6]
Mechanism of Oxidative Polymerization:
-
Oxidation of the Monomer: The Fe(III) ions oxidize the EDOT monomer to a radical cation.
-
Dimerization and Propagation: These radical cations then couple to form dimers, which are further oxidized and couple with other radical cations, leading to the propagation of the polymer chain.
-
Doping: The p-toluenesulfonate anions act as dopants, balancing the positive charge on the polymer backbone and contributing to the overall conductivity of the material.
Experimental Protocol for Vapor Phase Polymerization of PEDOT:
-
A solution of Iron(III) p-toluenesulfonate hexahydrate in a suitable solvent (e.g., isopropanol) is deposited onto a substrate.[6]
-
The substrate is then exposed to the vapor of the EDOT monomer in a reaction chamber.
-
The polymerization occurs at the interface between the oxidant layer and the monomer vapor, resulting in the formation of a thin, conductive PEDOT film.[4]
Other Applications in Materials Science
The utility of Iron(III) p-toluenesulfonate hexahydrate extends to the synthesis of other advanced materials:
-
Precursor for Electrocatalysts: It can be used as a precursor for the synthesis of iron, nitrogen, and sulfur co-doped carbon materials, which exhibit excellent electrocatalytic activity for the oxygen reduction reaction.[9]
-
Synthesis of Poly(thiophene phenylenes) (PThP): It acts as an oxidant in the synthesis of these polymers, which are of interest for their optoelectronic properties.[9]
-
Synthesis of Manganese Dioxide Nanoparticles: It is used as an oxidizing agent in the preparation of manganese dioxide nanoparticles, which can be used as modifiers for conducting polymers.[9]
-
Development of Conductive Biomaterials: It has been employed to polymerize EDOT within a biomass-based starch template to create conductive porous composites for applications in electronics and biotechnology.[5]
Safety, Handling, and Toxicological Profile
As with any chemical reagent, proper safety precautions must be observed when handling Iron(III) p-toluenesulfonate hexahydrate.
Hazard Identification:
-
Eye Irritation: Causes serious eye irritation.[4]
-
Skin Irritation: May cause skin irritation upon prolonged contact.
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a fume hood to minimize inhalation of dust.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[3]
-
Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.
Toxicological Information:
While specific toxicological data for Iron(III) p-toluenesulfonate hexahydrate is limited, general information on iron(III) salts is relevant. Iron salts can be toxic if ingested in large quantities, leading to gastrointestinal distress and, in severe cases, systemic toxicity.[10] The acute oral toxicity (LD50) for a similar, though not identical, iron(III) p-toluenesulfonate has been reported as 2.35 mg/kg in rats, indicating significant toxicity.[11] However, in the context of drug development, organometallic iron compounds are being investigated for various therapeutic applications, with the understanding that their toxicity and safety profiles require thorough evaluation.[12] It is crucial for researchers in the pharmaceutical field to conduct comprehensive safety assessments of any new compound.
Conclusion: A Versatile Tool for Modern Chemistry
Iron(III) p-toluenesulfonate hexahydrate has established itself as a valuable and versatile reagent in the fields of organic synthesis and materials science. Its efficacy as a Lewis acid catalyst, coupled with its role as a potent oxidizing agent, provides chemists with a powerful tool for a wide array of applications. The compound's relatively low cost, ease of handling, and lower toxicity compared to many traditional reagents make it an attractive option from both an economic and an environmental perspective. As research continues to uncover new applications and refine existing methodologies, the importance of Iron(III) p-toluenesulfonate hexahydrate in both academic and industrial settings is poised to grow, further solidifying its place as a cornerstone of modern chemical innovation.
References
- Ali, M. A., Kim, H., et al. (2011). Effects of iron(III) p-toluenesulfonate hexahydrate oxidant on the growth of conductive poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms by vapor phase polymerization. Synthetic Metals, 161(13-14), 1347-1352.
- Watson International. (n.d.). Material Safety Data Sheet - Iron(III)
- Google Patents. (n.d.). CN102911089B - Method for preparing iron p-toluenesulfonate and solution thereof.
- ACS Publications. (n.d.). Applications of Iron(III) Compounds as Catalysts in Organic Synthesis.
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BeiLi Technologies. (n.d.). Iron(III) p-toluenesulfonate. Retrieved from [Link]
- Solubility of Things. (n.d.). Organometallic Compounds in Medicinal Chemistry.
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Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101973913A - Clean synthetic method of high purity iron(III) p-toluenesulfonate.
- Mohan, R. S., et al. (n.d.). Iron(III) p-toluenesulfonate (tosylate) is an efficient catalyst for acetylation of alcohols, phenols, and diols.
- ResearchGate. (n.d.). Iron(III)
- TSI Journals. (n.d.). IRON (III) CATALYZED BIGINELLI-LIKE THREE COMPONENT CYCLOCONDENSATION REACTION: EFFICIENT SYNTHESIS OF NOVEL 5-SUBSTITUTED 3, 4.
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Iron salts (soluble, as Fe). Retrieved from [Link]
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